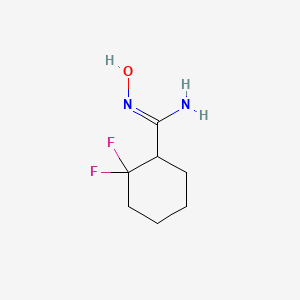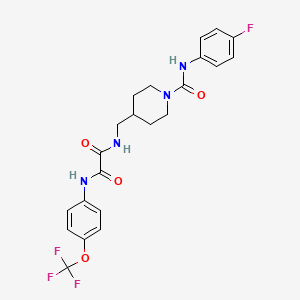
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a piperidine ring, which is a common structure in many pharmaceutical drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through a variety of methods . The synthesis of similar compounds has been described in detail .Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring, a common structure in many pharmaceutical drugs . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .Scientific Research Applications
Antimalarial Research
This compound has shown potential in the fight against malaria, particularly in strains resistant to current treatments. Research indicates that derivatives of this compound can inhibit the growth of Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . The presence of the piperidine moiety and its substitutions may contribute to the compound’s antimalarial properties.
Cancer Treatment Research
The compound’s structure suggests it could be used as an intermediate in the synthesis of cabozantinib , a medication used to treat certain types of thyroid cancer . Its role in the synthesis of such drugs could be crucial in developing new cancer treatments.
Chemical Synthesis
In the field of chemical synthesis, this compound could serve as a building block for more complex molecules. Its fluorinated aromatic rings and the oxalamide group make it a valuable precursor in organic synthesis, potentially leading to the development of new materials or pharmaceuticals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F4N4O4/c23-15-1-3-17(4-2-15)29-21(33)30-11-9-14(10-12-30)13-27-19(31)20(32)28-16-5-7-18(8-6-16)34-22(24,25)26/h1-8,14H,9-13H2,(H,27,31)(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQGCYAMHDGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)

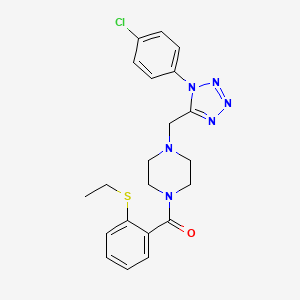
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)
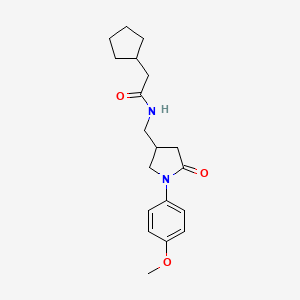
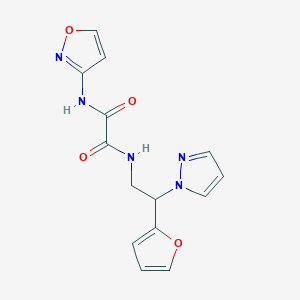
methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)
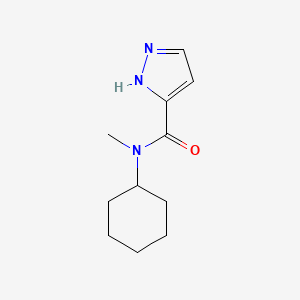
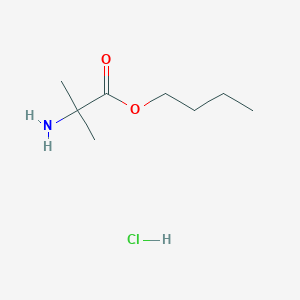
![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)
